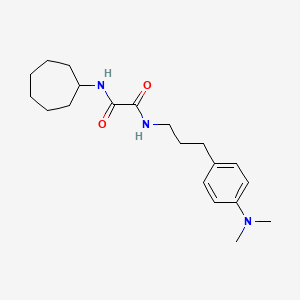
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide
カタログ番号:
B2409349
CAS番号:
321713-77-3
分子量:
346.49
InChIキー:
DPHMQZWOUZWJSV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide” is a complex organic compound. The compound contains a tetramethylpiperidine group, which is a type of hindered secondary amine . This group is often used in chemistry as a hindered base .
Synthesis Analysis
The synthesis of such compounds often involves the use of 2,2,6,6-tetramethylpiperidine as a base . Specific synthesis pathways can include allylic amination of allylic chlorides, and the generation of sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .特性
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2)12-15(13-19(3,4)21-18)20-24(22,23)17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,20-21H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMQZWOUZWJSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoy...
Cat. No.: B2409268
CAS No.: 337928-98-0
N1-cycloheptyl-N2-(3-(4-(dimethylamino)phenyl)propyl)ox...
Cat. No.: B2409270
CAS No.: 953987-56-9
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-t...
Cat. No.: B2409271
CAS No.: 900997-41-3
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-meth...
Cat. No.: B2409273
CAS No.: 851132-76-8
顧客に最も人気
(2s,3r)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
Cat. No.: B2409284
CAS No.: 138876-39-8; 164906-64-3
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)



![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)

![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)


![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)

![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)

![2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide](/img/structure/B2409289.png)
